5-Octyloxymethyl-8-quinolinol

描述

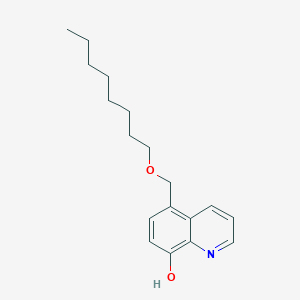

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(octoxymethyl)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-13-21-14-15-10-11-17(20)18-16(15)9-8-12-19-18/h8-12,20H,2-7,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIAHOBMFROLCJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCC1=C2C=CC=NC2=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566130 | |

| Record name | 5-[(Octyloxy)methyl]quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102269-68-1 | |

| Record name | 5-[(Octyloxy)methyl]quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Structural Modifications of 5 Octyloxymethyl 8 Quinolinol

Established Synthetic Pathways for 5-Octyloxymethyl-8-quinolinol

The synthesis of this compound is primarily achieved through the reaction of precursor compounds.

The established method for synthesizing this compound involves a nucleophilic substitution reaction between 5-chloromethyl-8-quinolinol hydrochloride and octyl alcohol. researchgate.net This reaction is a variation of the Williamson ether synthesis, where the alkoxide derived from octyl alcohol attacks the electrophilic carbon of the 5-chloromethyl group, displacing the chloride ion and forming the desired ether linkage. The hydrochloride form of the quinoline (B57606) derivative is often used to improve its stability and handling. The reaction is typically carried out in a suitable solvent and may require a base to deprotonate the octyl alcohol, thereby generating the more nucleophilic alkoxide.

While specific, detailed studies on the optimization of reaction conditions and yields exclusively for the synthesis of this compound are not extensively documented in the reviewed literature, general principles of ether synthesis can be applied to enhance the efficiency of the reaction. Key parameters for optimization would include the choice of base, solvent, reaction temperature, and reaction time. For instance, using a stronger, non-nucleophilic base can increase the concentration of the octyl alkoxide, potentially leading to higher yields. The choice of a polar aprotic solvent could also accelerate the rate of this SN2 reaction. Further research into phase-transfer catalysis could also present an avenue for optimizing the synthesis, particularly for improving the reaction between the aqueous and organic phases if a two-phase system is employed.

Strategic Derivatization Approaches for this compound

The functional properties of this compound can be fine-tuned through strategic derivatization, which involves introducing various substituents at different positions on the quinoline ring.

The modification of the this compound scaffold has been explored to create derivatives with tailored properties.

2-Position: Alkyl groups have been introduced at the 2-position of the quinoline ring. An example is 2-methyl-5-octyloxymethyl-8-quinolinol, which has been studied for its effects on metal extraction. tandfonline.comresearchgate.netresearchgate.net The steric hindrance introduced by the methyl group at this position can significantly influence the coordination chemistry of the ligand.

7-Position: Halogenation, particularly bromination, at the 7-position is a common derivatization strategy. jst.go.jpjst.go.jp The resulting compound, 5-octyloxymethyl-7-bromo-8-quinolinol, has shown high selectivity in the extraction of certain metal ions, such as palladium(II). smolecule.comtandfonline.com

The introduction and modification of alkyl substituents on the this compound framework have a pronounced impact on the derivative's behavior, especially in solvent extraction applications.

The presence of an alkyl group, such as a methyl group at the 2-position, can alter the selectivity and efficiency of metal ion extraction. For instance, while this compound is effective for extracting certain metals, the introduction of a 2-methyl group can create steric hindrance that affects the formation of metal complexes. researchgate.net This steric effect can be advantageous in achieving selective separation of metal ions. For example, 2-methyl-5-octyloxymethyl-8-quinolinol has been shown to extract molybdenum(VI) from strongly acidic solutions, and its stripping behavior is different from the non-methylated parent compound. tandfonline.com

Furthermore, the nature of the alkyl group in the 5-alkyloxymethyl substituent itself influences the compound's properties. For example, studies comparing this compound with 5-decyloxymethyl-8-quinolinol have demonstrated that the length of the alkyl chain can affect the extraction ability for uranium(VI). jst.go.jp

The table below summarizes the impact of different alkyl substituents on the behavior of this compound derivatives.

| Derivative Name | Position of Alkyl Group | Alkyl Group | Observed Impact on Behavior |

| 2-methyl-5-octyloxymethyl-8-quinolinol | 2 | Methyl | Alters extraction selectivity for Mo(VI) and Al(III) due to steric hindrance. tandfonline.comresearchgate.net |

| 2-n-butyl-5-hexyloxymethyl-8-quinolinol | 2 | n-Butyl | Influences the nature of the extracted Ga(III) complex. researchgate.net |

| 5-decyloxymethyl-8-quinolinol | 5 | Decyl | Shows different extraction ability for U(VI) compared to the octyl derivative. jst.go.jp |

Halogenation, particularly bromination, is a key strategy for modifying the electronic properties and reactivity of 8-quinolinol derivatives. The bromination of 8-substituted quinolines has been systematically investigated to optimize reaction conditions for desired products. researchgate.netacgpubs.orgresearchgate.net

For 8-hydroxyquinoline (B1678124), treatment with molecular bromine can lead to mono- or di-bromo derivatives, such as 5,7-dibromo-8-hydroxyquinoline. researchgate.netmdpi.com The conditions, including the solvent and the equivalents of bromine used, are critical for controlling the regioselectivity of the bromination. acgpubs.org

Coordination Chemistry of 5 Octyloxymethyl 8 Quinolinol

Complexation Equilibria with Diverse Metal Ions

5-Octyloxymethyl-8-quinolinol (often abbreviated as HOcqn) acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. This forms a stable five-membered chelate ring.

The complexation of this compound with trivalent metal ions has been a subject of significant research, particularly in the context of solvent extraction and separation.

Gallium(III): Studies on the extraction of Gallium(III) with this compound (referred to as HO(8)Q in some literature) into heptane (B126788) from a perchloric acid medium have shown the formation of a Ga(O(8)Q)₃ complex. nih.gov This indicates a 1:3 metal-to-ligand stoichiometry. The presence of substituents on the 8-quinolinol moiety can influence the stoichiometry of the extracted complex. For instance, with 2-methyl-5-octyloxymethyl-8-quinolinol, a different complex, Ga(OH)(H₂O)(MO(8)Q)₂, is formed. nih.gov

Iron(III): While specific studies focusing solely on the complexation equilibria of this compound with Iron(III) are not extensively detailed in the provided search results, the general behavior of 8-quinolinol derivatives suggests the formation of stable Fe(III) complexes.

Rare-Earth Elements (REEs): The extraction of rare-earth ions with this compound has been investigated, particularly using ionic liquids as the extraction phase. researchgate.netresearchgate.net In a study comparing the extraction of Dysprosium(III) and Neodymium(III) into an ionic liquid ([C₈mim][Tf₂N]), this compound demonstrated a higher extraction ability for the heavier rare earth, Dysprosium, and a significant separation factor between Dy and Nd. researchgate.net The extraction equilibrium is pH-dependent, with increased extraction at higher pH values. researchgate.net

Table 1: Complexation of this compound with Trivalent Metal Ions

| Metal Ion | Complex Formed | Key Findings |

| Gallium(III) | Ga(O(8)Q)₃ | Forms a neutral complex extracted into heptane. nih.gov |

| Dysprosium(III) | - | Higher extraction ability in an ionic liquid system compared to Neodymium(III). researchgate.net |

| Neodymium(III) | - | Lower extraction compared to Dysprosium(III) with the same ligand. researchgate.net |

This compound readily forms complexes with a variety of divalent transition metal ions. These interactions are fundamental to its application in analytical chemistry and hydrometallurgy. researchgate.net

Copper(II) and Zinc(II): The complexation of this compound with Copper(II) and Zinc(II) is well-established. researchgate.net In the case of Zinc(II), the extracted species into 1-butanol (B46404) is assumed to be Zn(ocqn)₂. oup.com

Nickel(II) and Cobalt(II): The extraction rate of Cobalt(II) with this compound into chloroform (B151607) has been found to be greater than that of Nickel(II), suggesting the possibility of their separation based on differential extraction rates. researchgate.net Simultaneous kinetic determination of Nickel(II) and Cobalt(II) has been achieved using this ligand in a nonionic surfactant micellar system. researchgate.net

Palladium(II): The extraction of Palladium(II) from acidic solutions using derivatives of this compound has been explored. For instance, 5-octyloxymethyl-7-bromo-8-quinolinol has shown high selectivity for Pd(II) extraction from acidic solutions. tandfonline.com

Table 2: Complexation of this compound with Divalent Transition Metal Ions

| Metal Ion | Complex Formed | Key Findings |

| Zinc(II) | Zn(ocqn)₂ | Extracted species in 1-butanol. oup.com |

| Nickel(II) | - | Slower extraction rate compared to Cobalt(II). researchgate.net |

| Cobalt(II) | - | Faster extraction rate compared to Nickel(II). researchgate.net |

| Palladium(II) | - | Bromo-substituted derivative shows high selectivity. tandfonline.com |

The chelating properties of this compound extend to hexavalent metal ions, which are often present as oxo-species in aqueous solutions.

Molybdenum(VI): The extraction equilibrium of Molybdenum(VI) with this compound (HO8Q) has been studied. nii.ac.jpiaea.org The extracted complex was identified as MoO₂(O8Q)₂.

Vanadium(V): While direct studies on the complexation of Vanadium(V) with this compound were not prominent in the search results, the known affinity of 8-quinolinol derivatives for Vanadium(V) suggests the formation of stable complexes.

Research has demonstrated that this compound can extract binuclear oxomolybdenum(V), Mo₂O₄²⁺. The extracted complex in chloroform was determined to be Mo₂O₄(ocqn)₂, and the extraction constant (Kex) was found to be 10³.²⁶. oup.com This value is higher than that obtained with the sterically hindered 2-methyl-5-octyloxymethyl-8-quinolinol, highlighting the influence of substituents on the extraction efficiency. oup.com

Complexation Kinetics and Mechanistic Studies

The kinetics of complex formation, particularly at liquid-liquid interfaces, is a crucial aspect of understanding the extraction mechanisms involving this compound.

The study of fast complexation kinetics at liquid-liquid interfaces provides insights into the reaction mechanisms that govern solvent extraction processes.

Zinc(II): The kinetics of the fast complexation of Zinc(II) with this compound (Hocqn) at the 1-butanol/water interface have been investigated using a two-phase sheath flow method coupled with laser-induced fluorescence microscopy. oup.comoup.com The fluorescence intensity from the formed zinc complex was observed to have a maximum at the interfacial region and increased with the reaction time. oup.comoup.com The complexation rate was found to increase with the initial ligand concentration in the organic phase. oup.com Interestingly, the complexation rate of 8-quinolinol (Hqn) with Zinc(II) was found to be three times faster than that of Hocqn under equivalent conditions. oup.comconsensus.app This difference is attributed to the interfacial adsorption of the ligands. oup.com

Nickel(II): The complexation kinetics of this compound with Nickel(II) at the heptane-water interface were studied by measuring the dynamic interfacial tension. oup.com The decrease in interfacial tension was attributed to the adsorption of the 1:1 complex formed at the interface. oup.com The study revealed that the complexation rate at the interface was significantly faster (43 times) than in the bulk phase. oup.com The rate was also found to be dependent on the counter-anion present in the aqueous phase. oup.com

Table 3: Kinetic Parameters for Interfacial Complexation

| Metal Ion | Interface | Method | Key Findings |

| Zinc(II) | 1-butanol/water | Two-phase sheath flow/fluorescence microscopy | Complexation rate is slower than with 8-quinolinol. oup.comconsensus.app Rate increases with ligand concentration. oup.com |

| Nickel(II) | Heptane/water | Dynamic interfacial tension | Interfacial complexation is 43 times faster than in the bulk. oup.com Rate is dependent on the counter-anion. oup.com |

Interfacial Reaction Mechanisms of Chelate Formation

The formation of metal chelates with this compound, a lipophilic derivative of 8-quinolinol, is fundamentally an interfacial process occurring at the boundary between an aqueous phase containing metal ions and an organic phase dissolving the ligand. The reaction mechanism is critically dependent on the adsorption of the ligand at this liquid-liquid interface. researchgate.nettandfonline.com Studies using high-speed stirring have measured the adsorption behavior of this compound (Hocqn) at the chloroform/water interface across a wide pH range. researchgate.net These investigations revealed that the adsorptivity of the ligand increases in both highly acidic (low pH) and highly alkaline (high pH) conditions. researchgate.net This indicates that the protonated cation (H₂ocqn⁺) and the deprotonated anion (ocqn⁻) are more readily adsorbed at the interface than the neutral molecule (Hocqn). researchgate.net Molecular dynamics simulations support these findings, suggesting a preference for the ionic species at the interface. researchgate.net

Stoichiometry and Coordination Geometry of Metal Chelates

The stoichiometry of metal complexes formed with this compound is crucial for understanding their extraction behavior and structure. Various methods are employed to determine the metal-to-ligand ratio in the extracted species, including spectrophotometric techniques like the mole ratio method and continuous variations (Job's plot), as well as slope analysis of extraction data. scirp.orgacs.orgd-nb.info

A definitive example is the extraction of binuclear oxomolybdenum(V), Mo₂O₄²⁺, with this compound (referred to as HO₈Q in the study). oup.com By analyzing the effects of pH and ligand concentration on the distribution ratio of molybdenum(V), the stoichiometry of the extracted complex was determined. oup.com The study concluded that the neutral complex formed has the formula Mo₂O₄(O₈Q)₂, indicating a 1:2 molar ratio between the dimeric Mo₂O₄²⁺ unit and the deprotonated ligand. oup.com This corresponds to a 2:2 ratio of individual molybdenum atoms to ligand molecules.

For the parent compound, 8-hydroxyquinoline (B1678124), and its other derivatives, conductometric titration and spectrophotometric methods have been widely used to establish complex stoichiometry. scirp.org For example, with many divalent metal ions like Cu(II), Co(II), and Ni(II), 8-hydroxyquinoline typically forms neutral ML₂ complexes with a 1:2 metal-to-ligand ratio. scirp.org When the chelating ligand is immobilized on a surface, such as silica, the stoichiometry can be altered, often resulting in a 1:1 ligand-to-metal ratio due to spatial constraints. osti.gov

Table 1: Stoichiometry of Molybdenum(V) Complex with this compound

| Metal Species | Ligand | Extracted Complex Formula | Metal-to-Ligand Ratio | Source |

| Di-μ-oxo-bis[oxomolybdenum(V)] (Mo₂O₄²⁺) | This compound (O₈Q⁻) | Mo₂O₄(O₈Q)₂ | 1:2 (Mo₂O₄²⁺:Ligand) | oup.com |

Modifying the structure of the 8-quinolinol backbone can significantly influence the stoichiometry, stability, and geometry of the resulting metal complexes. The introduction of a substituent at the 2-position, for example, can create steric hindrance that affects complex formation.

A study comparing the extraction of molybdenum(V) with 2-methyl-5-octyloxymethyl-8-quinolinol and this compound provides a clear illustration of this effect. oup.com While the stoichiometry of the extracted complex remained Mo₂O₄L₂, the extraction constant (Kex) for the 2-methyl derivative was significantly lower (Kex = 10¹·⁵⁷ in chloroform) compared to the unsubstituted this compound (Kex = 10³·²⁶ in chloroform). oup.com This difference is attributed to the steric effect of the methyl group at the 2-position, which hinders the coordination of the ligand to the metal center. oup.com

Similarly, introducing other functional groups can enhance selectivity for specific metals. The derivative 5-octyloxymethyl-7-bromo-8-quinolinol has been shown to be a highly selective extractant for Palladium(II) from acidic solutions. tandfonline.com In the broader family of 8-quinolinol derivatives, substituents can alter the ligand's basicity and lipophilicity, which in turn affects the stability and coordination geometry of the metal chelates, which are often octahedral or square planar. core.ac.uknih.gov For instance, the parent 8-hydroxyquinoline forms five-membered chelate rings with metal ions, and the resulting complexes with transition metals like Fe(II), Fe(III), Co(II), and Ni(II) often adopt a six-coordinate, distorted octahedral geometry. nih.govaurorabiomed.com.cn

The coordination sphere of a metal chelate can sometimes expand to include additional molecules, a phenomenon known as adduct formation. This process can significantly enhance the extractability of the metal ion, an effect known as synergism. This is particularly evident in systems containing this compound and a neutral donor ligand like Trioctylphosphine Oxide (TOPO).

In the extraction of binuclear molybdenum(V) with 2-methyl-5-octyloxymethyl-8-quinolinol, a significant enhancement of extraction was observed in the presence of TOPO. oup.com This synergistic effect was ascribed to the formation of an adduct, where the TOPO molecule coordinates to the metal center of the chelate. oup.com The resulting species was identified as Mo₂O₄(MO₈Q)₂(TOPO), where MO₈Q is the deprotonated 2-methyl-5-octyloxymethyl-8-quinolinol ligand. oup.com

This behavior is part of a wider trend observed with 8-quinolinol derivatives. Some systems can form "self-adducts," where an additional neutral molecule of the chelating agent itself coordinates to the central metal of a neutral chelate. core.ac.uk For example, nickel(II) complexes with various 8-quinolinol derivatives (excluding those with bulky 2-substituents) have been shown to extract as mono-adducts with the formula NiQ₂·HQ, where a third ligand molecule is coordinated to the 1:2 chelate. core.ac.uk These self-adducts are proposed to have a five-coordinate, square-based pyramidal structure. core.ac.uk The formation of such adducts, whether with an external synergist like TOPO or with the ligand itself, plays a critical role in the coordination chemistry and solvent extraction applications of these compounds. oup.comresearchgate.net

Table 2: Adduct Formation in the Molybdenum(V) - 2-Methyl-5-octyloxymethyl-8-quinolinol System

| Initial Chelate | Adduct-Forming Agent | Adduct Complex Formula | Effect | Source |

| Mo₂O₄(MO₈Q)₂ | Trioctylphosphine Oxide (TOPO) | Mo₂O₄(MO₈Q)₂(TOPO) | Enhanced extraction (synergism) | oup.com |

Applications in Solvent Extraction and Separation Science

Interfacial Phenomena and Adsorption Behavior at Liquid-Liquid Interfaces

The liquid-liquid interface is recognized as a crucial site for reactions in solvent extraction systems. oup.com The amphiphilic nature of 5-Octyloxymethyl-8-quinolinol, possessing both hydrophilic (quinolinol ring) and hydrophobic (octyloxymethyl group) moieties, leads to its accumulation at the interface between the aqueous and organic phases. oup.com This interfacial activity is central to the mechanism and kinetics of metal extraction.

Interfacial Adsorption of Protonated and Deprotonated Forms of this compound

The adsorption behavior of this compound at the liquid-liquid interface is strongly influenced by the pH of the aqueous phase, which dictates the speciation of the molecule. The compound can exist in three forms: a protonated form (H₂ocqn⁺) in strongly acidic conditions, a neutral form (Hocqn) in a neutral pH range, and a deprotonated form (ocqn⁻) in alkaline conditions. researchgate.net

Research conducted at the chloroform (B151607)/water interface shows that the adsorptivity of the molecule increases significantly at both low and high pH conditions. tandfonline.com Studies indicate that the protonated form (H₂ocqn⁺) is more adsorbable at the interface than the deprotonated form (ocqn⁻). researchgate.nettandfonline.com The neutral species, however, exhibits undetectable adsorptivity at pH 7.0. researchgate.net Molecular dynamics simulations support these findings, suggesting a preference for the ionic species to adsorb at the interface. researchgate.nettandfonline.com

| Species | Interaction Energy (kcal/mol) |

|---|---|

| Protonated (H₂ocqn⁺) | -64.0 ± 3.0 |

| Deprotonated (ocqn⁻) | -56.5 ± 4.2 |

| Neutral (Hocqn) | -47.6 ± 3.6 |

Data sourced from Watarai et al. (2003). researchgate.nettandfonline.com

Measurement Techniques for Interfacial Adsorption (e.g., High-Speed Stirring Method)

Several methods are employed to study interfacial phenomena in solvent extraction.

High-Speed Stirring Method : This technique is used to measure the adsorption behavior of species at the liquid-liquid interface. researchgate.nettandfonline.com It involves vigorously stirring the two-phase system to create a large interfacial area. acs.org The amount of a substance adsorbed at the interface can be determined by measuring the decrease in its concentration in the bulk phase, often using spectrophotometry. researchgate.net This method is considered more sensitive and reliable than interfacial tension methods for measuring interfacial amounts in dilute solutions. researchgate.net The stirring speed is a critical parameter, as it enhances mass transfer and can reduce the time needed to reach thermodynamic equilibrium. researchgate.net

Dynamic Interfacial Tension Measurement : This tensiometric method is useful for directly monitoring interfacial phenomena and investigating adsorption kinetics. oup.com The dynamic drop volume method, for instance, measures the change in interfacial tension over time as the extractant adsorbs to the interface. This data can then be used to calculate the interfacial concentration of the adsorbing species. oup.com

Influence of pH and Ionic Strength on Interfacial Adsorptivity

The pH of the aqueous phase is a dominant factor controlling the interfacial adsorptivity of this compound. As established, the molecule's adsorptivity increases in both low pH (due to the formation of the highly adsorbable protonated species H₂ocqn⁺) and high pH (due to the formation of the deprotonated species ocqn⁻) ranges at the chloroform/water interface. researchgate.nettandfonline.com The pKa values for the protonation of the quinoline (B57606) nitrogen (NH⁺) and the dissociation of the hydroxyl group (OH) are reported as 4.32 and 9.99, respectively. researchgate.net

Ionic strength also plays a role. Studies have determined interfacial adsorption constants for the charged species at a constant ionic strength of 0.1 M in Sodium chloride (NaCl) and Sodium perchlorate (B79767) (NaClO₄) solutions. researchgate.nettandfonline.com The nature of the counter-anions in the aqueous phase can also influence the adsorptivity of the protonated form, suggesting the formation of an ion pair at the interface. oup.com

Adsorption Kinetics at Various Interfaces (e.g., Chloroform/Water, Heptane (B126788)/Water)

The study of adsorption kinetics provides insight into the rate at which the extractant accumulates at the interface.

Heptane/Water Interface : At this interface, the interfacial adsorption of this compound occurs primarily in its protonated form at low pH. oup.com The adsorption kinetics have been found to be diffusion-controlled, meaning the rate of adsorption is governed by the rate at which the molecule diffuses from the bulk phase to the interface. oup.com The rate of protonation and subsequent ion pair formation at the interface is considered to be fast. oup.com

Chloroform/Water Interface : Adsorption behavior has been extensively studied at this interface over a wide pH range (1-13). researchgate.nettandfonline.com The high-speed stirring method was used to demonstrate that both the protonated and deprotonated forms are stable at the interface, while the neutral form has negligible adsorptivity. researchgate.net

Extraction Efficiency and Selectivity for Metal Ions

This compound has demonstrated high efficiency and selectivity in the extraction of various metal ions, which is crucial for separation processes in hydrometallurgy and analytical chemistry.

The extraction kinetics for Nickel(II) and Cobalt(II) using a chloroform solution of HO8Q show that the extraction rate is first-order with respect to the metal ion and the extractant concentration, and inversely first-order with respect to the hydrogen ion concentration. jst.go.jp The significant difference in extraction rates between Co(II) and Ni(II) allows for their kinetic separation. jst.go.jp A procedure shaking a buffered aqueous solution (pH 4.6) with a chloroform solution of HO8Q for just 2 minutes achieved a separation efficiency of over 95%. jst.go.jp

| Metal Ion | Rate Constant kHL (mol-1 dm3 s-1) | Rate Constant kL (mol-1 dm3 s-1) |

|---|---|---|

| Nickel(II) | 4.2 x 103 | 7.1 x 108 |

| Cobalt(II) | 4.7 x 104 | 6.0 x 1010 |

Data sourced from Ohashi et al. (1986) for extraction into chloroform at 25°C and ionic strength of 0.1 mol dm⁻³ (NaClO₄). jst.go.jp

Furthermore, HO8Q has been effectively used for the extraction of rare-earth elements. In a system using the ionic liquid 1-octyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C₈mim][NTf₂]) as the organic phase, HO8Q showed a higher extraction ability for the heavy rare earth element Dysprosium (Dy) compared to a conventional n-dodecane solvent system. researchgate.net This system also exhibited excellent selectivity between Dysprosium and Neodymium (Nd), achieving a separation factor (βDy/Nd) of 108. researchgate.net

Advanced Solvent Extraction Systems and Methodologies

Beyond traditional liquid-liquid extraction, this compound is being integrated into more advanced and environmentally benign separation systems.

Ionic liquids (ILs) are salts with low melting points that are considered "green" solvents due to their negligible vapor pressure. Using ILs as the extracting phase instead of volatile organic compounds offers significant environmental and operational advantages.

Research has shown that the extraction of rare-earth ions with this compound is significantly enhanced in an ionic liquid medium like 1-octyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C₈mim][Tf₂N]) compared to conventional solvents like n-dodecane. asianpubs.org For example, this system demonstrated a higher extraction capability for the heavy rare earth element Dysprosium (Dy) and superior selectivity between Dy and Neodymium (Nd), with a separation factor (βDy/Nd) of 108 asianpubs.org. The extraction mechanism in ILs can differ from that in organic solvents, sometimes involving ion exchange with the IL cation, leading to unique selectivity profiles.

Table 2: Comparison of Extraction Systems for Rare-Earth Ions

| Parameter | Conventional Solvent (n-dodecane) | Ionic Liquid ([C₈mim][Tf₂N]) |

|---|---|---|

| Extractant | This compound | This compound |

| Extraction Ability (for Dy) | Lower | Higher |

| Selectivity (βDy/Nd) | Lower | 108 |

Solid-phase extraction (SPE) is a technique where the extractant is immobilized on a solid support, such as a polymer resin. This approach simplifies the separation process, minimizes solvent loss, and facilitates automation.

Resins impregnated with this compound and other long-chain 8-quinolinol derivatives have been developed for the selective recovery of metal ions. These materials have proven effective for the solid-phase extraction of Palladium(II). The metal ion in the aqueous solution passes through a column packed with the impregnated resin, where it is selectively adsorbed onto the solid phase via chelation with the immobilized ligand. The adsorbed metal can then be eluted using an appropriate stripping agent.

Micellar systems, formed by the aggregation of surfactant molecules in a solution, can create unique microenvironments that can be exploited for chemical separations. Nonionic surfactants are often used because they form micelles that can solubilize nonpolar compounds, like metal-ligand complexes, in an aqueous solution. This process, known as micellar-mediated extraction, can be used to concentrate analytes.

While the principles of micellar-mediated extraction are well-established for various metal-chelate systems, specific research detailing the application of this compound within nonionic surfactant micellar systems for either extraction or kinetic determination is not extensively documented in publicly available literature. The potential for such applications exists, given the compound's ability to form neutral, hydrophobic complexes suitable for solubilization within micellar cores, but detailed studies are required to establish the efficacy and kinetics of such systems.

Cloud Point Extraction for Trace Metal Determination (e.g., Iron(III), Vanadium(V))

The utility of this compound and its analogs extends to the realm of cloud point extraction (CPE), a green analytical chemistry technique for the preconcentration of metal ions from aqueous solutions. Research into the CPE behavior of iron(III) and vanadium(V) has been conducted using a series of 8-quinolinol derivatives, including those with alkyloxymethyl groups at the 5-position, in the presence of a non-ionic surfactant, Triton X-100.

The extraction of iron(III) using these 8-quinolinol derivatives in a 4% (v/v) Triton X-100 solution is effective over a pH range of 1.70 to 5.44. escholarship.org Optimal extraction, exceeding 95%, is achieved at a pH above 4.0 for several of these compounds, including 2-methyl-5-octyloxymethyl-8-quinolinol (HMO(8)Q), a compound structurally similar to this compound. escholarship.org

Similarly, vanadium(V) can be extracted using these chelating agents in conjunction with a 4% (v/v) Triton X-100 solution within a pH range of 2.07 to 5.00. escholarship.org The efficiency of vanadium(V) extraction was observed to increase with the length of the alkyl chain in the 5-alkyloxymethyl-8-quinolinol series, following the order: 2-methyl-8-quinolinol < 8-quinolinol < 5-butyloxymethyl-8-quinolinol < 5-hexyloxymethyl-8-quinolinol. escholarship.org This suggests that the octyl group in this compound would likely contribute to a high extraction efficiency for vanadium(V).

The effectiveness of the cloud point extraction process is dependent on several key parameters, which are summarized in the table below based on studies of related 8-quinolinol derivatives.

| Parameter | Optimal Condition/Range | Metal Ion |

|---|---|---|

| pH | > 4.0 | Iron(III) |

| pH | 2.07 - 5.00 | Vanadium(V) |

| Triton X-100 Concentration | 4% (v/v) | Iron(III) & Vanadium(V) |

The findings from these studies underscore the potential of this compound as an effective chelating agent in cloud point extraction methods for the determination of trace levels of iron(III) and vanadium(V) in aqueous samples.

Automated Systems for Solvent Extraction Kinetic Studies

In a study investigating the interfacial adsorption of this compound (Hocqn) at the chloroform/water interface, a high-speed stirring apparatus was utilized. researchgate.net This system allows for vigorous mixing of the two phases, which in turn increases the interfacial area and facilitates the study of adsorption phenomena. The setup includes a three-necked round bottom flask with baffles, where the organic and aqueous phases are stirred at speeds up to 4700 rpm. researchgate.net The organic phase is continuously separated by a PTFE phase separator and circulated through a flow cell for analysis, which can be part of an automated setup for continuous monitoring. researchgate.net

Research has shown that the adsorptivity of this compound at the interface is pH-dependent. researchgate.net The protonated form (H2ocqn+) is more adsorbable than the deprotonated form (ocqn-). researchgate.net The interfacial adsorption constants for these charged species were determined at a constant ionic strength of 0.1 M in both NaCl and NaClO4 solutions, providing valuable data for understanding the extraction kinetics. researchgate.net

The table below summarizes the key findings related to the interfacial adsorption of this compound from kinetic studies.

| Parameter | Finding | Conditions |

|---|---|---|

| Adsorptivity | Increases at low and high pH | pH range 1-13 |

| Most Adsorbable Species | Protonated form (H2ocqn+) | Low pH |

| Ionic Strength | 0.1 M (NaCl, NaClO4) | - |

While the high-speed stirring method itself provides a robust platform for kinetic studies, full automation of such systems can be achieved by integrating components for automated sampling, dilution, and analysis, thereby enabling high-throughput kinetic investigations of solvent extraction processes.

Spectroscopic and Analytical Characterization of 5 Octyloxymethyl 8 Quinolinol and Its Complexes

Advanced Spectroscopic Techniques for Structural Elucidation

The elucidation of the precise molecular structure of 5-Octyloxymethyl-8-quinolinol relies on the synergistic application of several high-resolution spectroscopic methods. Each technique offers unique insights into the compound's atomic composition, bonding, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 5-alkoxymethyl-8-hydroxyquinoline derivatives, ¹H and ¹³C NMR spectra provide definitive evidence of the molecular framework by mapping the chemical environments of the hydrogen and carbon atoms, respectively. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum of a 5-alkoxymethyl-8-hydroxyquinoline derivative is characterized by distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring, the methylene (B1212753) protons of the alkoxymethyl group, and the protons of the alkyl chain. While specific data for the octyl derivative is not widely published, data from closely related compounds like 5-ethoxymethyl-8-hydroxyquinoline allows for a reliable prediction of the spectral features. researchgate.netresearchgate.net The aromatic region typically displays a set of multiplets for the five protons on the quinoline core. The protons on the methylene bridge (C5-CH₂-O) and the adjacent methylene group of the alkyl chain (O-CH₂-R) appear as distinct triplets, while the long alkyl chain of the octyloxy group presents a series of multiplets, culminating in a terminal methyl group signal (triplet) in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of unique carbon atoms and information about their hybridization and electronic environment. The spectrum for this compound is expected to show nine distinct signals for the quinoline ring carbons, one for the methylene bridge carbon, and several signals for the carbons of the octyl chain. Spectroscopic data for compounds such as 5-methoxymethyl-8-hydroxyquinoline (MMHQ) and 5-propoxymethyl-8-hydroxyquinoline (PMHQ) confirm the assignments for the core structure. researchgate.net

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Quinoline-H | 7.0 - 8.8 | m |

| C5-CH ₂-O | ~4.8 | s |

| O-CH ₂-(CH₂)₆CH₃ | ~3.6 | t |

| O-CH₂-(CH ₂)₆-CH₃ | 1.2 - 1.7 | m |

| O-(CH₂)₇-CH ₃ | ~0.9 | t |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quinoline C-atoms | 110 - 155 |

| C 5-CH₂-O | ~125 |

| C5-C H₂-O | ~70 |

| C -atoms of Octyl chain | 14 - 72 |

Note: Data is predicted based on the analysis of structurally similar compounds like 5-ethoxymethyl-8-hydroxyquinoline. Actual values may vary.

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its analogues displays characteristic absorption bands that confirm its structure. researchgate.net Key vibrational bands include a broad O-H stretching band for the hydroxyl group, C-H stretching vibrations for the aromatic quinoline ring and the aliphatic octyl chain, C=N and C=C stretching vibrations characteristic of the quinoline ring, and a prominent C-O-C stretching band for the ether linkage. mdpi.com

Interactive Table: Characteristic IR Absorption Bands for 5-Alkoxymethyl-8-hydroxyquinoline Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (hydroxyl) | 3200 - 3600 | Broad, stretching vibration |

| C-H (aromatic) | 3000 - 3100 | Stretching vibration |

| C-H (aliphatic) | 2850 - 2960 | Stretching vibration |

| C=N, C=C (quinoline) | 1500 - 1650 | Ring stretching vibrations |

| C-O-C (ether) | 1050 - 1250 | Asymmetric stretching vibration |

Source: Data compiled from spectroscopic analysis of 8-hydroxyquinoline (B1678124) and its derivatives. researchgate.netmdpi.comnist.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 8-hydroxyquinoline derivatives is dominated by intense absorption bands in the ultraviolet region, which are attributed to π → π* transitions within the aromatic quinoline system. mdpi.comresearchgate.net The position and intensity of these bands can be influenced by the solvent and the nature of substituents. For this compound, the UV-Vis spectrum is expected to be very similar to that of the parent 8-hydroxyquinoline, showing characteristic absorption maxima. nist.govresearchgate.net

Interactive Table: Typical UV-Vis Absorption Maxima for 8-Hydroxyquinoline Derivatives

| Solvent | λ_max 1 (nm) | λ_max 2 (nm) | Transition |

| Methanol | ~250 | ~310-320 | π → π |

| Chloroform (B151607) | ~255 | ~320-330 | π → π |

| Acetonitrile | ~250 | ~315-325 | π → π* |

Source: Based on data for 8-hydroxyquinoline and its O-substituted derivatives. mdpi.comnist.gov

While 8-hydroxyquinoline itself is weakly fluorescent due to an excited-state proton transfer (ESPT) mechanism, its derivatives and metal complexes often exhibit strong fluorescence. scispace.com The introduction of an alkoxymethyl group at the 5-position and the formation of metal chelates can enhance fluorescence emission by increasing molecular rigidity and inhibiting non-radiative decay pathways. scispace.com Studies on various 5-alkoxymethyl-8-hydroxyquinoline ligands have shown that their aluminum(III) complexes are stable and display green luminescence with high quantum yields, making them suitable for applications like Organic Light-Emitting Diodes (OLEDs). researchgate.net The fluorescence properties are sensitive to the molecular environment, including the solvent. mdpi.combohrium.com The specific emission wavelength and intensity of this compound complexes would be key parameters in characterizing their potential as luminescent materials. researchgate.netbohrium.com

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of a compound. For this compound (C₁₈H₂₃NO₂), HRMS would show a molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) corresponding to its calculated exact mass. This technique provides unequivocal confirmation of the compound's chemical formula. The fragmentation pattern observed in the mass spectrum can also offer structural information, typically showing cleavage at the ether linkage and fragmentation of the alkyl chain.

Calculated Exact Mass for C₁₈H₂₃NO₂:

Monoisotopic Mass: 285.1729 u

Expected [M+H]⁺ ion: 286.1802 m/z

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. While a specific crystal structure for this compound is not available in the cited literature, analysis of related compounds provides significant insight into its expected solid-state conformation.

Studies on the parent 8-hydroxyquinoline have identified different polymorphs, which are distinguished by their hydrogen-bonding patterns. nih.gov In a common monoclinic form, molecules form centrosymmetric dimers through O—H⋯N hydrogen bonds. nih.gov A study of the closely related 5-ethoxymethyl-8-hydroxyquinoline, determined from powder X-ray diffraction data, revealed an orthorhombic crystal system with the space group Pbca. researchgate.netresearchgate.net The analysis also indicated a non-planar conformation of the molecule. researchgate.net It is anticipated that this compound would exhibit similar structural characteristics, including a largely planar quinoline ring system and specific intermolecular interactions, such as hydrogen bonding involving the hydroxyl and nitrogen atoms, which dictate the crystal packing.

Analytical Methodologies Employing this compound

This compound has been utilized as a key reagent in the development of various analytical methodologies for the detection and quantification of metal ions. Its utility stems from its ability to form stable, often colored or fluorescent, complexes with metals, enabling their determination through spectrophotometric and other advanced analytical techniques.

Spectrophotometry using this compound relies on the formation of a metal-ligand complex that absorbs light in the ultraviolet-visible region. The intensity of the absorption is directly proportional to the concentration of the metal ion, forming the basis for quantitative analysis.

Molybdenum(VI) Determination: A notable application of this compound is in the selective separation and spectrophotometric determination of Molybdenum(VI). This method demonstrates high selectivity, allowing for the determination of Molybdenum(VI) even in the presence of large quantities of other metal ions such as Iron(III), Nickel(II), Copper(II), and Zinc(II).

The methodology involves the extraction of Molybdenum(VI) from a highly acidic solution (3.0 mol dm⁻³ nitric acid) into an organic solvent (chloroform) containing this compound. This process forms a yellowish complex, identified as MoO₂(O₈Q)₂, which can be quantified spectrophotometrically. The key parameters for this determination are summarized in the table below.

| Parameter | Value |

| Analyte | Molybdenum(VI) |

| Reagent | This compound (HO₈Q) |

| Solvent | Chloroform |

| Acidity | 3.0 mol dm⁻³ Nitric Acid |

| Wavelength of Maximum Absorbance (λmax) | 380 nm |

| Molar Extinction Coefficient (ε) | 1.14 x 10⁴ mol⁻¹ dm³ cm⁻¹ |

| Stoichiometry of Complex | MoO₂(O₈Q)₂ |

This table summarizes the conditions for the spectrophotometric determination of Molybdenum(VI) using this compound.

This method has been successfully applied to the determination of molybdenum in standard steel samples, highlighting its practical utility.

Zinc(II) Determination: While direct spectrophotometric methods for Zinc(II) using this compound are not extensively detailed in the available literature, the complexation reaction between these two species has been studied, primarily through fluorescence-based kinetic methods, which are discussed in the following sections.

Kinetic studies, particularly for the complexation of Zinc(II) with this compound, have been performed using techniques that monitor the rate of formation of the fluorescent product over a very short timescale (milliseconds). These investigations provide insights into the reaction mechanism and kinetics at a liquid-liquid interface.

Research has shown that the complexation rate of Zinc(II) with this compound increases with higher initial concentrations of the ligand in the organic phase, eventually reaching a saturation point. The extracted species is presumed to be Zn(ocqn)₂, which emits a fluorescent signal with a maximum wavelength at 570 nm. Comparative studies have indicated that the complexation rate for the parent compound, 8-quinolinol, is approximately three times faster than that for this compound under equivalent conditions. This difference is attributed to the steric effects and differing interfacial adsorption properties of the ligands.

To study the rapid kinetics of metal ion complexation, specialized flow systems have been employed. A prominent example is the use of a two-phase sheath flow system coupled with laser-induced fluorescence microscopy for investigating the reaction between Zinc(II) and this compound at a 1-butanol (B46404)/water interface.

In this system, a micrometer-sized cylindrical flow of the organic phase (1-butanol containing this compound) is introduced as an inner flow, while the aqueous phase containing Zinc(II) is introduced as an outer sheath flow. This setup creates a stable and continuous liquid-liquid interface where the complexation reaction occurs. The fluorescence emitted from the newly formed Zinc(II) complex is detected downstream, allowing for the measurement of the reaction progress with a time resolution of up to 2 milliseconds.

| System Component | Description |

| Technique | Two-Phase Sheath Flow / Laser-Induced Fluorescence Microscopy |

| Organic Phase (Inner Flow) | 1-butanol with this compound |

| Aqueous Phase (Outer Flow) | Water with Zinc(II) |

| Detection Method | Laser-Induced Fluorescence of the Zn(ocqn)₂ complex |

| Emission Maximum (λem) | 570 nm |

| Time Resolution | Up to 2 ms |

This table outlines the key components and parameters of the two-phase sheath flow system used for kinetic studies of Zinc(II) complexation.

This advanced methodology has revealed that the fluorescence intensity is highest at the interfacial region and increases with the reaction time. Digital simulations based on these experiments suggest that the interfacial formation of a 1:1 complex, diffusion of the species, and interfacial adsorption of the ligand and complex are key factors governing the reaction kinetics. While this specific application in a two-phase sheath flow system is well-documented, the broader use of this compound in more conventional flow injection analysis (FIA) systems is also plausible, as derivatives of 8-quinolinol are known to be effective as preconcentration agents in FIA coupled with spectrometric techniques .

Information regarding the specific application of this compound in electrochemical methods, including its use with Cadmium-deposited microelectrodes for the determination of metal ions, is not available in the reviewed scientific literature.

Computational Chemistry and Theoretical Modeling of 5 Octyloxymethyl 8 Quinolinol Systems

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics and molecular dynamics simulations are computational techniques used to model the behavior of molecules over time. These methods are particularly useful for studying large systems and dynamic processes, such as the behavior of 5-Octyloxymethyl-8-quinolinol at liquid-liquid interfaces.

Modeling Interfacial Adsorption Behavior (e.g., Charged Species)

Molecular dynamics simulations have been effectively employed to predict the interfacial adsorption of this compound (often abbreviated as Hocqn) and its charged species at the chloroform (B151607)/water interface. tandfonline.comresearchgate.net Studies have shown that the adsorptivity of this molecule increases at both low and high pH conditions. This indicates that the protonated form (H₂ocqn²⁺) is more adsorbable at the interface than the deprotonated form (ocqn⁻). tandfonline.comresearchgate.net

The interfacial adsorption constants for the charged species have been determined at a constant ionic strength of 0.1 M in sodium chloride (NaCl) and sodium perchlorate (B79767) (NaClO₄) solutions. tandfonline.comresearchgate.net These simulations provide a molecular-level understanding of how pH influences the distribution and orientation of this compound at an interface, which is critical for controlling interfacial processes.

Simulation of Interfacial Reactions and Extraction Processes

The complexation kinetics of this compound with metal ions, a key step in solvent extraction, have been investigated at the interface of two immiscible liquids. For instance, its reaction with Nickel(II) has been studied at the heptane-water interface. acs.orgcolab.ws Molecular dynamics simulations can be utilized to model the dynamic process of metal ion complexation at the liquid-liquid interface. These simulations can elucidate the mechanism of interfacial reactions by providing detailed information about the molecular arrangements and movements during the extraction process.

Prediction of Solute/Solvent Interaction Energies

The calculation of solute/solvent interaction energies through molecular dynamics simulations offers quantitative insights into the adsorption behavior of this compound and its ionic forms. These calculations have suggested a preference for the ionic species in the adsorption at the interface. tandfonline.comresearchgate.net The interaction energies provide a thermodynamic basis for the observed adsorption phenomena.

Table 1: Solute/Solvent Interaction Energies for this compound Species

| Species | Interaction Energy (kcal/mol) |

|---|---|

| H₂ocqn²⁺ | -64.0 ± 3.0 tandfonline.comresearchgate.net |

| ocqn⁻ | -56.5 ± 4.2 tandfonline.comresearchgate.net |

| Hocqn | -47.6 ± 3.6 tandfonline.comresearchgate.net |

Quantum Chemical Calculations

Quantum chemical calculations provide a more detailed understanding of the electronic structure and properties of molecules. These methods are based on the principles of quantum mechanics and can be used to calculate various molecular properties with high accuracy.

Density Functional Theory (DFT) Calculations

Semi-Empirical Molecular Orbital Methods

Semi-empirical molecular orbital methods are a class of quantum chemistry techniques that use parameters derived from experimental data to simplify calculations. wikipedia.org These methods, such as those developed from Hückel molecular orbital theory, are computationally less demanding than ab initio methods and can be applied to larger molecular systems. wikipedia.orglibretexts.org

While no specific applications of semi-empirical methods to this compound were identified in the searched literature, these methods are well-suited for studying the electronic properties of molecules containing conjugated systems, such as the quinoline (B57606) ring in this compound. libretexts.org Semi-empirical methods could be employed to approximate the electronic structure and properties of this compound, providing a computationally efficient alternative to more rigorous quantum chemical calculations, especially for initial investigations or when studying very large systems. mpg.de

Elucidation of Electronic Structures and Reactivity

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides significant insights into the electronic structure and reactivity of this compound. The molecule's reactivity is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives, the HOMO is typically localized on the phenoxide ring, indicating this is the primary site for electrophilic attack and electron donation. The LUMO is generally distributed across the pyridine (B92270) ring system, marking it as the site for nucleophilic attack and electron acceptance.

The introduction of the 5-octyloxymethyl substituent (-CH₂OC₈H₁₇) significantly influences the electronic properties of the 8-quinolinol scaffold. The ether oxygen atom and the alkyl chain act as electron-donating groups, which increases the energy of the HOMO (EHOMO). A higher EHOMO value suggests a greater tendency to donate electrons, thereby enhancing the molecule's ability to coordinate with electron-deficient metal ions. Conversely, the energy of the LUMO (ELUMO) is also affected. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap implies higher reactivity.

Theoretical calculations for related 5-alkoxymethyl-8-hydroxyquinoline derivatives confirm that substituents have a significant influence on the frontier orbital distribution. researchgate.netresearchgate.net Atomic charges and dipole moment calculations can further predict the molecule's reactivity. researchgate.net The nitrogen atom in the quinoline ring and the oxygen atom of the hydroxyl group are the key coordination sites, acting as bidentate chelating agents for metal ions. scirp.org The octyloxy group enhances the molecule's lipophilicity, which is a crucial factor in its function as a solvent extraction reagent.

Table 1: Calculated Quantum Chemical Parameters for 8-Hydroxyquinoline Derivatives Note: This table presents representative data for analogous compounds to illustrate the electronic properties discussed. Exact values for this compound require specific calculations.

| Parameter | Description | Typical Value Range for 8-HQ Derivatives | Influence of 5-Octyloxymethyl Group |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV | Increases energy (less negative value) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV | Minor changes |

| ΔE (LUMO-HOMO Gap) | Energy gap, indicator of reactivity | 3.5 to 5.0 eV | Generally decreases, increasing reactivity |

| Dipole Moment (μ) | Measure of molecular polarity | 2.0 to 4.0 Debye | Increases polarity and influences solubility |

Quantitative Structure-Property Relationships (QSPR) in Extraction Systems

QSPR studies aim to establish a mathematical relationship between the structural or physicochemical properties of molecules and their functional properties, such as metal extraction capability. In the context of this compound and related compounds, QSPR models are invaluable for understanding and predicting their efficiency and selectivity in solvent extraction systems.

Correlation of Molecular Properties with Extraction Performance

The performance of an extractant like this compound is determined by its ability to form a stable, neutral complex with a metal ion, which can then be transferred from an aqueous phase to an organic phase. QSPR models correlate quantum chemical parameters and steric properties with experimentally determined extraction constants (Kex) and separation factors.

Key molecular properties that are often correlated with extraction performance include:

Electron-Donating/Withdrawing Ability of Substituents: The presence of the electron-donating octyloxymethyl group at the 5-position enhances the electron density on the chelating atoms (N and O) of the 8-quinolinol ring. tandfonline.com This increased basicity strengthens the bond with the metal ion, leading to the formation of a more stable complex and, consequently, improved extraction efficiency.

Lipophilicity: The long octyl chain significantly increases the molecule's lipophilicity (hydrophobicity). This property is crucial for ensuring that the resulting metal-extractant complex has high solubility in the organic solvent (e.g., heptane (B126788), n-dodecane) and low solubility in the aqueous phase, driving the equilibrium towards extraction. researchgate.net

Steric Effects: The size and position of substituents can influence the accessibility of the metal ion to the chelating site and the geometry of the resulting complex. While the 5-position is generally not considered to cause significant steric hindrance, modifications at other positions, such as the 2-position, can dramatically impact extraction. For instance, studies on a related compound, 2-methyl-5-octyloxymethyl-8-quinolinol, demonstrate how an additional methyl group can alter extraction behavior. science.gov

Complex Formation Energy: Computational models can calculate the formation energy of the metal-ligand complex. QSPR studies have shown a direct correlation between lower (more favorable) complex formation energies and higher logarithmic extraction constants (log Kex). researchgate.net

Experimental data for this compound (often abbreviated as HO8Q) confirms its effectiveness. For example, its complexation kinetics with Ni(II) have been studied at the heptane-water interface. acs.org Furthermore, its extraction constant for Gallium(III) has been determined, providing a quantitative measure of its performance.

Table 2: Extraction Performance Data for this compound

| Metal Ion | Extraction System | Measured Parameter | Value | Reference |

| Dy(III) / Nd(III) | Ionic Liquid ([C₈mim][Tf₂N]) | Separation Factor (βDy/Nd) | Higher than conventional solvents | researchgate.net |

| Ga(III) | Heptane / Water (I=0.1 M, 25°C) | Extraction Constant (log Kex) | -3.21 | |

| Ni(II) | Heptane / Water | Complexation Kinetics | Studied | acs.org |

Molecular Design Strategies for Enhanced Extractants

The insights gained from computational modeling and QSPR studies provide a rational basis for designing new, more effective extractants based on the 8-quinolinol framework. The goal is to fine-tune the molecular structure to optimize affinity and selectivity for specific target metal ions.

Key strategies for molecular design include:

Optimizing Lipophilicity: The length and branching of the alkyl chain in the alkoxy group can be adjusted to control the extractant's solubility in different organic diluents and minimize its loss to the aqueous phase. For example, comparing 5-butyloxymethyl-8-quinolinol with 5-hexyloxymethyl-8-quinolinol has shown that increasing the alkyl chain length can improve the extractability of certain metals like Vanadium(V). science.gov

Introducing Steric Hindrance for Selectivity: Adding bulky groups near the coordination site (e.g., at the 2-position) can introduce steric hindrance. This can be exploited to enhance selectivity between metal ions of different sizes. A bulky group might prevent larger ions from forming a stable complex while allowing smaller target ions to coordinate effectively.

Synthesizing Multi-functional Ligands: Another advanced strategy involves linking multiple 8-quinolinol units together with specific spacer groups. researchgate.net This can lead to cooperative binding effects (the chelate effect), resulting in complexes with exceptionally high stability and selectivity for certain metal ions.

Through these computational and QSPR-guided strategies, it is possible to move beyond trial-and-error synthesis and rationally design the next generation of extractants with performance tailored for specific and challenging metal separation tasks. nih.gov

Potential Biomedical and Materials Science Research Trajectories of 5 Octyloxymethyl 8 Quinolinol

Exploration of Metal Chelation in Biomedical Contexts

The foundational characteristic of 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives is their potent ability to chelate metal ions. nih.gov This property is central to their diverse biological activities. nih.gov The introduction of a 5-octyloxymethyl group is anticipated to modulate this activity by enhancing the molecule's lipophilicity, thereby influencing its interaction with biological systems.

Interaction with Biologically Relevant Metal Ions (e.g., Zinc(II), Copper(II), Iron(III))

8-Hydroxyquinoline derivatives are recognized for their capacity to form stable complexes with a variety of divalent and trivalent metal ions. nih.gov The nitrogen atom of the pyridine (B92270) ring and the deprotonated hydroxyl group form a five-membered chelate ring with the metal ion. The interaction of 5-Octyloxymethyl-8-quinolinol with biologically crucial metal ions such as zinc(II), copper(II), and iron(III) is a primary area of research. These metals are vital for numerous physiological processes, and their dysregulation is implicated in various diseases. nih.gov

Zinc(II) Interaction : Zinc is essential for the function of numerous enzymes and transcription factors. 8-HQ derivatives can act as zinc ionophores, transporting zinc across cell membranes and disrupting cellular zinc homeostasis. nih.gov Complexes of zinc with 5,7-dihalo-substituted 8-quinolinoline have demonstrated significant anti-proliferative cytotoxicity against tumor cells. nih.gov The complex formed between a 2-methyl-8-quinolinol derivative and Zn(II) has also been synthesized and characterized. ijcce.ac.ir

Copper(II) Interaction : Copper is another critical trace element involved in redox reactions. The chelation of copper by 8-HQ derivatives can lead to cytotoxic effects in cancer cells, which often have an elevated demand for this metal. nih.gov Studies on copper(II) complexes with mixed ligands including 8-quinolinol have suggested tetrahedral geometries and paramagnetic behavior. researchgate.net

Iron(III) Interaction : Iron homeostasis is tightly controlled, and its disruption is linked to conditions like neurodegenerative diseases. 8-HQ derivatives can chelate iron, potentially restoring metal balance. nih.gov Research on iron(III) complexes with 8-quinolinol and amino-acid mixed ligands has indicated the formation of octahedral complexes with antiferromagnetic properties. researchgate.net

The long octyl chain in this compound would increase the lipid solubility of the ligand and its metal complexes, potentially enhancing their ability to cross cell membranes and interact with intracellular metal ion pools.

| Metal Ion | Typical Coordination Geometry | Potential Biological Consequence of Chelation | Reference |

|---|---|---|---|

| Zinc(II) | Tetrahedral or Octahedral | Disruption of zinc homeostasis, induction of apoptosis in cancer cells. | nih.govnih.gov |

| Copper(II) | Square Planar or Tetrahedral | Generation of reactive oxygen species, inhibition of angiogenesis, proteasome inhibition. | nih.govresearchgate.net |

| Iron(III) | Octahedral | Modulation of iron metabolism, reduction of oxidative stress in neurodegenerative diseases. | researchgate.net |

Design of Metal Complexes for Specific Biological Interactions (e.g., targeting, diagnostics)

The therapeutic potential of 8-HQ derivatives can be significantly enhanced by forming metal complexes designed for specific biological targets. mdpi.com Complexation alters physicochemical properties like solubility, stability, and lipophilicity, which in turn affects the compound's pharmacokinetic and pharmacodynamic profile. mdpi.com The 5-octyloxymethyl substituent provides a handle for tuning these properties. For example, its significant lipophilicity could be exploited to target lipid-rich environments or to improve passage across the blood-brain barrier for treating neurodegenerative diseases. nih.gov

The design of such complexes involves selecting a metal ion that, in combination with the this compound ligand, yields a complex with the desired activity. For instance, rhodium(III) and ruthenium(II) complexes of a 5-nitro-8-hydroxyquinoline-proline hybrid have been developed to target multidrug-resistant cancer cells. nih.govmdpi.com Similarly, complexes of this compound with platinum or gold could be investigated for novel anticancer properties. For diagnostic purposes, complexes with paramagnetic metals like gadolinium(III) could be explored as contrast agents for magnetic resonance imaging (MRI), with the lipophilic tail potentially directing the agent to specific tissues.

Studies on Lipophilicity and Partition Coefficients of Radiotracer Complexes

In nuclear medicine, 8-hydroxyquinoline is a versatile chelator for radiometals used in diagnostic imaging (e.g., SPECT and PET) and radiotherapy. The biodistribution of these radiometal complexes is heavily dependent on their lipophilicity, which is quantified by the partition coefficient (Log P). A high Log P value indicates greater solubility in lipids and is often associated with increased cell membrane permeability and brain uptake.

The incorporation of a long octyloxymethyl chain at the 5-position of the 8-quinolinol core would drastically increase the lipophilicity of any resulting radiotracer complex. This suggests that radiolabeled complexes of this compound could be excellent candidates for applications requiring high membrane permeability, such as brain imaging or myocardial perfusion imaging. For example, a complex with Technetium-99m or Gallium-68 could be developed and its Log P value determined to predict its in vivo behavior.

| Parent Ligand | Modified Ligand | Anticipated Change in Log P | Potential Radiopharmaceutical Application |

|---|---|---|---|

| 8-Hydroxyquinoline | This compound | Significant Increase | Brain imaging, targeting lipid-rich tumors, crossing the blood-brain barrier. |

Investigation in Functional Materials Science

Beyond its biomedical potential, the structure of this compound makes it an attractive building block for advanced functional materials. The 8-hydroxyquinoline core provides robust coordination sites and favorable electronic properties, while the octyloxy tail can impart solubility and influence molecular packing.

Applications in Organic Compounds Synthesis for Advanced Materials

Derivatives of 8-hydroxyquinoline are widely used in the synthesis of materials for electronic and optoelectronic devices, particularly organic light-emitting diodes (OLEDs). nih.gov Metal complexes of 8-HQ, most famously tris(8-hydroxyquinolinato)aluminium (Alq3), are highly fluorescent and serve as excellent electron-transporting and emitting materials. scispace.com

The synthesis of 5-alkoxymethyl-substituted 8-hydroxyquinolines and their luminescent Al(III) complexes for OLED applications has been explored. researchgate.net These substitutions can improve the solubility and stability of the complexes. The long octyl chain of this compound would significantly enhance solubility in common organic solvents, facilitating the fabrication of devices via solution-processing techniques like spin-coating or inkjet printing. This improved processability is a key advantage for creating large-area and flexible electronic devices. Furthermore, the bulky side chain could disrupt intermolecular packing, potentially reducing concentration quenching and leading to higher luminescence quantum yields in the solid state.

| Material Class | Function of 8-HQ Core | Contribution of 5-Octyloxymethyl Group | Potential Application |

|---|---|---|---|

| OLED Emitters | Luminescent center, electron transport | Enhances solubility, improves film morphology, reduces quenching. | Solution-processed OLEDs |

| Fluorescent Chemosensors | Signal transduction upon metal binding | Increases lipophilicity for sensing in non-aqueous media or membranes. | Environmental monitoring, bio-imaging |

Role in the Development of Coordination Polymer Networks or Supramolecular Assemblies

Coordination polymers and supramolecular assemblies are constructed through the self-assembly of metal ions (nodes) and organic ligands (linkers). nih.gov These materials have tunable structures and properties, with applications in gas storage, catalysis, and sensing. 8-Hydroxyquinoline derivatives can act as bidentate ligands to form such networks. researchgate.net

The use of this compound as a ligand could lead to novel network topologies. The long, flexible octyloxy chains can act as "solubilizing" groups, allowing for the synthesis of processable coordination polymers. Moreover, these chains can fill the pores of a network or interdigitate between layers, influencing the framework's dimensionality and stability through van der Waals interactions. This could be a strategy to create soft, dynamic, or liquid-crystalline coordination polymers. The ability to influence the precise geometrical arrangement of both ligands and metal centers within such supramolecular arrays is a key goal in crystal engineering. nih.gov The unique steric and electronic profile of this compound makes it a promising candidate for producing new supramolecular architectures for functional materials. nih.gov

Potential in Optoelectronic Materials (Drawing from 8-quinolinol derivatives in OLEDs)

The investigation into this compound as a candidate for optoelectronic materials is strongly rooted in the well-established success of its core chemical structure, 8-hydroxyquinoline (8-quinolinol). For decades, metal complexes of 8-quinolinol and its derivatives have been cornerstone materials in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.netdaneshyari.comresearchgate.net These compounds are renowned for their robust thermal stability, excellent luminescence properties, and proficient charge-transporting capabilities. nih.gov

The archetypal 8-quinolinol-based material is Tris(8-hydroxyquinolinato)aluminum (Alq3), a highly stable organometallic complex that was instrumental in the development of the first efficient and stable OLEDs. iitk.ac.inscirp.org Alq3 serves as both a green light-emitting layer and an electron-transporting material, making it a versatile and indispensable component in many OLED device architectures. iitk.ac.inscirp.orgresearchgate.net The functionality of these complexes stems from the bidentate chelating nature of the 8-quinolinol ligand, which possesses a pyridinic nitrogen atom and a phenolate (B1203915) oxygen atom that coordinate strongly with a central metal ion. researchgate.netscirp.org This coordination forms a stable complex that exhibits efficient photoluminescence and electroluminescence. researchgate.netscirp.org

The optoelectronic properties of these metal quinolates can be systematically tuned by modifying the peripheral chemical structure of the 8-quinolinol ligand—a practice often referred to as side-chain engineering. nih.gov Introducing different functional groups at various positions on the quinoline (B57606) ring can alter the material's electronic energy levels, emission color, quantum efficiency, and physical properties like solubility and film-forming ability. nih.govmdpi.com For instance, the introduction of an electron-donating group can enhance the luminescence intensity of the corresponding complex, while an electron-withdrawing group may have the opposite effect. nih.govscite.ai

In this context, this compound presents a unique combination of structural features that suggest potential utility in optoelectronic applications:

The 8-Quinolinol Core : This fundamental scaffold provides the necessary nitrogen and oxygen atoms for strong chelation with metal ions (such as Al³⁺, Zn²⁺, or Eu³⁺), forming the stable, luminescent complexes essential for OLED operation. researchgate.netnih.govscirp.org

The 5-Position Substitution : Modifications at the 5-position of the quinoline ring are known to influence the electronic and photophysical properties of the resulting complexes.

The Octyloxymethyl Side Chain (-CH₂O(CH₂)₇CH₃) : This specific group is anticipated to impart several key characteristics:

Enhanced Solubility : The long, flexible octyl chain is a nonpolar aliphatic group that significantly increases the molecule's solubility in common organic solvents. This is a critical advantage for device fabrication using solution-based processing techniques like spin-coating or inkjet printing, which can be more cost-effective than the vacuum deposition methods used for materials like Alq3. nih.gov

Improved Film Morphology : The presence of long alkyl chains can influence the molecular packing in thin films. nih.gov This can potentially reduce the tendency for crystallization, leading to more uniform, amorphous films that are often desirable for stable and efficient OLED performance.

Electronic Tuning : The ether linkage (-CH₂-O-) acts as a flexible spacer and an electron-donating group. This can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the ligand, thereby tuning the emission color and charge injection properties of its metal complexes. nih.gov

While direct experimental data for this compound is not widely published, its potential can be extrapolated from the performance of other well-studied 8-quinolinol derivatives in OLEDs. The performance of benchmark materials like Alq3 and bis(8-hydroxyquinoline) zinc (Znq2) highlights the promise of this class of compounds. mdpi.comresearchgate.netacs.org Znq2, for example, is noted for its high electroluminescence quantum yield and good thermal stability, making it another excellent candidate for OLED applications. mdpi.com

The following tables summarize the typical photoluminescent and electroluminescent properties of foundational 8-quinolinol metal complexes, which serve as a reference for the anticipated performance of new derivatives like this compound.

Table 1: Photoluminescent Properties of Benchmark 8-Quinolinol Metal Complexes

| Compound | Metal Ion | Emission Peak (nm) | Color | Quantum Yield |

|---|---|---|---|---|

| Alq3 | Al³⁺ | ~510-530 | Green | ~0.25-0.32 |

| Znq2 | Zn²⁺ | ~517-560 | Green-Yellow | High |

Note: Emission peaks and quantum yields can vary depending on the solid-state phase, host matrix, and measurement conditions.

Table 2: Example Electroluminescence Performance in OLED Devices

| Emitting Material | Device Structure | Max Luminance (cd/m²) | Emission Peak (nm) | External Quantum Efficiency (EQE) |

|---|---|---|---|---|

| Alq3 | ITO/HTL/Alq3/EIL/Al | >10,000 | ~520 | ~1-5% |

| Zn(mq)2 | ITO/HTL/Zn(mq)2/ETL/Al | ~8,500 | ~535 | ~2.5% |

Note: Device performance is highly dependent on the full device architecture, including hole transport layers (HTL), electron transport layers (ETL), and electron injection layers (EIL). researchgate.net

Based on this established research, the primary trajectory for this compound in materials science would involve its synthesis and subsequent complexation with various metal ions. Research would focus on characterizing the photophysical properties of these new complexes and evaluating their performance as emissive or charge-transporting layers within an OLED device structure. The octyloxy side chain, in particular, makes it a promising candidate for developing solution-processable OLEDs with potentially enhanced stability and efficiency.

常见问题

What are the key synthetic routes for 5-Octyloxymethyl-8-quinolinol, and how can reaction conditions be optimized to improve yield?

Level : Basic

Methodological Answer :

The synthesis of 5-substituted 8-quinolinol derivatives typically involves alkylation or alkoxymethylation at the 5-position. A general approach includes:

Methylation of 8-quinolinol using dimethyl sulfate to form 8-methoxyquinoline .

Alkylation : Reacting 8-methoxyquinoline with octyloxymethyl chloride under basic conditions (e.g., NaH in DMF) to introduce the octyloxymethyl group.

Demethylation : Hydrolysis of the methoxy group using HBr/acetic acid to regenerate the hydroxyl group at position 8 .

Optimization : Monitor reaction intermediates via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and temperature (-20°C to 80°C) to control regioselectivity. Yield improvements (>70%) are achievable by optimizing stoichiometry (1:1.2 molar ratio of quinolinol to alkylating agent) and using anhydrous conditions .

How do spectroscopic techniques (e.g., NMR, FT-IR) differentiate this compound from its positional isomers?

Level : Basic

Methodological Answer :